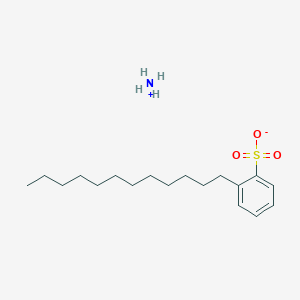

azanium;2-dodecylbenzenesulfonate

Description

The exact mass of the compound Benzenesulfonic acid, dodecyl-, ammonium salt (1:1) is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Foaming; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

azanium;2-dodecylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S.H3N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWPAELISNYYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenesulfonic acid, dodecyl-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1331-61-9 | |

| Record name | Benzenesulfonic acid, dodecyl-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium dodecylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

ammonium dodecylbenzenesulfonate synthesis protocol

An In-depth Technical Guide to the Synthesis of Ammonium Dodecylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of ammonium dodecylbenzenesulfonate, an anionic surfactant with wide-ranging applications. The primary synthesis route involves a two-step process: the sulfonation of dodecylbenzene to form dodecylbenzenesulfonic acid (DDBSA), followed by the neutralization of DDBSA with an ammonium source.

Core Synthesis Pathway

The synthesis of ammonium dodecylbenzenesulfonate is predominantly achieved through a two-stage process. The first stage is the electrophilic aromatic substitution of dodecylbenzene, and the second is an acid-base neutralization.

Stage 1: Sulfonation of Dodecylbenzene

The initial and most critical step is the sulfonation of dodecylbenzene. This reaction introduces the sulfonic acid group (-SO₃H) onto the benzene ring. Common sulfonating agents include sulfur trioxide (SO₃), oleum (fuming sulfuric acid), and chlorosulfonic acid. The reaction with sulfur trioxide is notably fast and highly exothermic, necessitating precise temperature control to minimize side reactions and ensure a high yield of the desired dodecylbenzenesulfonic acid.[1][2][3]

Stage 2: Neutralization with an Ammonium Source

The dodecylbenzenesulfonic acid produced in the first stage is then neutralized with an ammonium source to yield the final product, ammonium dodecylbenzenesulfonate. A common and efficient method is the "cold direct ammoniation" process, where ammonia gas is directly introduced into a solution of dodecylbenzenesulfonic acid at ambient temperatures.[4] This technique is favored as it can lead to a product with a lower water content.[4] Alternative ammonium sources, such as ammonium carbonate, can also be employed.[4]

Experimental Protocols

While various proprietary methods exist, the following sections detail generalized experimental protocols derived from the available literature.

Protocol 1: Sulfonation of Dodecylbenzene using Sulfur Trioxide in a Circulating Microreactor

This method, adapted from patent literature, offers enhanced control over reaction conditions, leading to a high yield and purity of dodecylbenzenesulfonic acid.[3]

Materials:

-

Dodecylbenzene

-

Sulfur trioxide (SO₃)

-

Anhydrous 1,2-dichloroethane (solvent)

-

Anhydrous phosphorus pentoxide (for drying SO₃)

-

Fuming sulfuric acid (source of SO₃)

-

Sodium hydroxide (for titration)

-

Phenolphthalein indicator

Equipment:

-

Circulating microreactor system with a microporous disperser

-

Distillation apparatus

-

Storage tanks

-

Rotary evaporator

-

Titration apparatus

Procedure:

-

Preparation of Sulfur Trioxide Solution: Prepare a solution of sulfur trioxide in anhydrous 1,2-dichloroethane. Sulfur trioxide can be generated by heating fuming sulfuric acid with anhydrous phosphorus pentoxide and condensing the evolved gas into the solvent.[3] The concentration of the resulting solution should be determined by acid-base titration.[3]

-

Reaction Setup: A solution of dodecylbenzene in 1,2-dichloroethane is prepared. The circulating microreactor is set up to rapidly mix the dodecylbenzene solution with the sulfur trioxide solution.[3]

-

Sulfonation: The two solutions are pumped into the microreactor. The microporous dispersion technology ensures rapid and thorough mixing, which helps to control the exothermic reaction and minimize the formation of by-products.[3] The reaction mixture is continuously circulated.

-

Aging: After the addition of sulfur trioxide is complete, the reaction mixture is aged for a period of 30-60 minutes to ensure complete conversion.[3]

-

Solvent Removal: The solvent (1,2-dichloroethane) is removed by rotary evaporation to yield the dodecylbenzenesulfonic acid product.[3]

Protocol 2: Neutralization by Cold Direct Ammoniation

This protocol describes the neutralization of dodecylbenzenesulfonic acid using ammonia gas.[4]

Materials:

-

Dodecylbenzenesulfonic acid (from Protocol 1)

-

Anhydrous ammonia gas (liquefied ammonia with >98% purity is recommended)[4]

-

Suitable solvent (e.g., isopropanol, as dodecylbenzenesulfonic acid is often produced in a solvent)

Equipment:

-

Reaction vessel equipped with a gas inlet tube, stirrer, and pH meter

-

Gas flow controller

Procedure:

-

Reaction Setup: The dodecylbenzenesulfonic acid solution is placed in the reaction vessel and stirred.

-

Ammoniation: Ammonia gas is bubbled directly into the solution at a controlled rate.[4] The reaction can be carried out at normal temperatures (0-100 °C).[4]

-

pH Control: The pH of the reaction mixture is monitored continuously. The addition of ammonia is stopped when the pH reaches a target range of 3-5.[4]

-

Product Isolation: The resulting solution contains ammonium dodecylbenzenesulfonate. Depending on the subsequent application, the solvent may be removed. This method is noted to reduce the water content in the final product.[4]

Data Presentation

The following tables summarize quantitative data reported in the literature for the synthesis of dodecylbenzenesulfonic acid, the precursor to ammonium dodecylbenzenesulfonate.

| Parameter | Value | Method | Reference |

| Dodecylbenzenesulfonic Acid Yield | |||

| After feed completion | 80.32% | Microreactor (5m PTFE, 5mm ID) | [3] |

| After 60 min aging | 91.23% | Microreactor (5m PTFE, 5mm ID) | [3] |

| After feed completion | 59.89% | Microreactor (0.1m SS, 2mm ID) | [3] |

| After 30 min aging | 66.5% | Microreactor (0.1m SS, 2mm ID) | [3] |

| After feed completion | 86.78% | Microreactor (6m PTFE, 5mm ID) | [3] |

| After 50 min aging | 97.94% | Microreactor (6m PTFE, 5mm ID) | [3] |

| Product Purity | |||

| Mass fraction of DDBSA | 98.5 wt% | Microreactor (6m PTFE, 5mm ID) | [3] |

| Free oil content | 0.67 wt% | Microreactor (6m PTFE, 5mm ID) | [3] |

| Ammoniation Reaction Conditions | |||

| Reaction Temperature | 0–100 °C | Cold Direct Ammoniation | [4] |

| Final Product pH | 3–5 | Cold Direct Ammoniation | [4] |

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows described.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. CN109912462B - Method for synthesizing dodecylbenzene sulfonic acid in circulating microreactor - Google Patents [patents.google.com]

- 4. CN1046895A - Dodecylbenzene sulfonic acid ammonium produced by cold direct ammoniation method - Google Patents [patents.google.com]

An In-depth Technical Guide to Azanium;2-dodecylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azanium;2-dodecylbenzenesulfonate, also commonly known as ammonium dodecylbenzenesulfonate, is an anionic surfactant with significant commercial and research applications. Its amphiphilic nature, consisting of a hydrophobic dodecylbenzene tail and a hydrophilic sulfonate head group, allows it to effectively reduce surface and interfacial tension. This property makes it a valuable component in a wide array of products, including detergents, emulsifiers, and wetting agents.[1] In the context of research and development, its well-defined chemical structure and surfactant properties make it a model compound for studying micellization, interfacial phenomena, and the formulation of complex fluid systems. This technical guide provides a comprehensive overview of the synthesis, properties, and analysis of this compound, tailored for a scientific audience.

Chemical and Physical Properties

This compound is the ammonium salt of dodecylbenzenesulfonic acid. The dodecyl group is typically a mixture of isomers, with the alkyl chain attached at various positions on the benzene ring.

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 1331-61-9 | [2] |

| Molecular Formula | C₁₈H₃₃NO₃S | [3] |

| Molecular Weight | 343.53 g/mol | [2] |

| Appearance | White to off-white powder or liquid | [1] |

| Solubility | Soluble in water | [1] |

Table 2: Physicochemical Data of this compound

| Parameter | Value | Conditions | Reference |

| Boiling Point (estimated) | 510.90 °C @ 760.00 mm Hg | N/A | [2] |

| Flash Point (estimated) | 262.80 °C | TCC | [2] |

| Water Solubility (estimated) | 0.6221 mg/L | 25 °C | [2] |

Synthesis

The synthesis of this compound is a two-step process involving the sulfonation of dodecylbenzene to produce dodecylbenzenesulfonic acid (DDBSA), followed by the neutralization of DDBSA with an ammonium source.

Experimental Protocol: Synthesis of Dodecylbenzenesulfonic Acid (DDBSA)

This protocol is a general method for the sulfonation of dodecylbenzene.[4][5]

Materials:

-

Dodecylbenzene

-

Concentrated sulfuric acid (98%) or sulfur trioxide (SO₃)

-

Inert solvent (e.g., dichloromethane) (optional, for SO₃ method)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Three-necked round-bottom flask

-

Condenser

Procedure:

-

Set up the reaction apparatus in a fume hood, consisting of a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

-

Charge the flask with dodecylbenzene.

-

If using sulfuric acid, cool the flask in an ice bath and slowly add the concentrated sulfuric acid from the dropping funnel with vigorous stirring. Maintain the reaction temperature below 40°C. After the addition is complete, the mixture is typically heated to 60-70°C for a specified period to ensure complete reaction.[4]

-

If using sulfur trioxide, it is often diluted with an inert gas or dissolved in a solvent to moderate its reactivity. The SO₃ is then added slowly to the dodecylbenzene, maintaining a low temperature.[5]

-

After the reaction is complete, the mixture is allowed to cool to room temperature. The product, dodecylbenzenesulfonic acid, is a viscous, dark liquid.

DOT Diagram: Synthesis of Dodecylbenzenesulfonic Acid

Caption: Workflow for the sulfonation of dodecylbenzene to produce DDBSA.

Experimental Protocol: Neutralization of DDBSA to form this compound

Materials:

-

Dodecylbenzenesulfonic acid (DDBSA)

-

Ammonium hydroxide (NH₄OH) solution (concentration to be determined based on desired final product concentration)

-

Deionized water

-

pH meter or indicator paper

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

In a beaker, dilute the calculated amount of DDBSA with a portion of the deionized water.

-

Place the beaker on a magnetic stirrer and begin stirring.

-

Slowly add the ammonium hydroxide solution to the DDBSA solution. The reaction is exothermic, so the addition should be controlled to manage the temperature.

-

Monitor the pH of the solution continuously. Continue adding ammonium hydroxide until the pH of the solution reaches a neutral range (pH 7-8).

-

Once neutralized, the resulting solution is aqueous this compound. The concentration can be adjusted by adding more deionized water.

DOT Diagram: Neutralization of DDBSA

Caption: Workflow for the neutralization of DDBSA with ammonium hydroxide.

Analytical Methodologies

Several analytical techniques can be employed to characterize and quantify this compound.

Two-Phase Titration for Anionic Surfactant Content

This method is a classic and widely used technique for the determination of anionic surfactants.[1][6][7][8][9]

Principle: The anionic surfactant is titrated with a standard solution of a cationic surfactant (e.g., Hyamine® 1622) in a two-phase system (water and an immiscible organic solvent like chloroform or a non-chlorinated alternative). A mixed indicator is used, which changes color in the organic phase at the endpoint.

Experimental Protocol:

-

Reagents: Standardized cationic surfactant solution (e.g., 0.004 M Hyamine® 1622), mixed indicator solution (e.g., dimidium bromide-disulphine blue), chloroform, and a buffer solution to control pH.

-

Procedure:

-

Accurately weigh a sample of the this compound solution into a glass-stoppered cylinder.

-

Add deionized water, the mixed indicator solution, and chloroform.

-

Titrate with the standardized cationic surfactant solution, shaking vigorously after each addition to allow for partitioning between the two phases.

-

The endpoint is indicated by a color change in the chloroform layer from pink to blue.[9]

-

The concentration of the anionic surfactant is calculated based on the volume of titrant used.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of individual components in a surfactant mixture.[10][11][12]

Principle: Reversed-phase HPLC is commonly used, where the surfactant is separated on a nonpolar stationary phase (e.g., C8 or C18) with a polar mobile phase. Detection can be achieved using a UV detector (due to the benzene ring) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[10]

Experimental Protocol (General):

-

Column: C8 or C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, often with a buffer or ion-pairing agent to improve peak shape.

-

Detector: UV detector set at a wavelength where the benzene ring absorbs (e.g., 225 nm).

-

Sample Preparation: Dilute the this compound sample in the mobile phase to an appropriate concentration.

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram. Quantification is achieved by comparing the peak area of the sample to that of a known standard.

DOT Diagram: Analytical Workflow

Caption: General analytical workflow for this compound.

Performance Characterization

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form.[13][14][15]

Experimental Protocol (Surface Tension Method):

-

Apparatus: Tensiometer (using the du Noüy ring or Wilhelmy plate method).[16][17]

-

Procedure:

-

Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Measure the surface tension of each solution.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined as the concentration at the point of inflection in the curve, where the surface tension ceases to decrease significantly with increasing concentration.[14]

-

Evaluation of Foaming Properties

The ability to form and stabilize foam is a key characteristic of many surfactants.

Experimental Protocol (Ross-Miles Method or similar):

-

Apparatus: A graduated glass column with a reservoir at the top.

-

Procedure:

-

A specific volume of the surfactant solution is placed in the bottom of the column.

-

A set volume of the same solution is allowed to fall from the reservoir, creating foam.

-

The initial foam height is measured immediately after the addition.

-

The foam height is then measured at specific time intervals (e.g., 5 minutes) to assess foam stability.[18][19][20][21]

-

Safety and Handling

This compound is a skin and eye irritant. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile anionic surfactant with a well-established profile of properties and applications. This technical guide provides a foundational understanding of its synthesis, characterization, and performance evaluation for researchers and professionals in the chemical and pharmaceutical sciences. The provided experimental protocols offer a starting point for laboratory work, which can be further optimized based on specific research needs.

References

- 1. metrohm.com [metrohm.com]

- 2. ammonium dodecylbenzenesulfonate, 1331-61-9 [thegoodscentscompany.com]

- 3. Ammonium dodecylbenzenesulphonate | CymitQuimica [cymitquimica.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. porousmedia.rice.edu [porousmedia.rice.edu]

- 9. scribd.com [scribd.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 14. journals.stmjournals.com [journals.stmjournals.com]

- 15. researchgate.net [researchgate.net]

- 16. ipkm.tu-darmstadt.de [ipkm.tu-darmstadt.de]

- 17. scribd.com [scribd.com]

- 18. walshmedicalmedia.com [walshmedicalmedia.com]

- 19. oaji.net [oaji.net]

- 20. phavi.umcs.pl [phavi.umcs.pl]

- 21. "Foam stability test for surfactants in enhanced oil recovery" by Vipada Sansen [digital.car.chula.ac.th]

Azanium;2-dodecylbenzenesulfonate (CAS: 1331-61-9): A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of azanium;2-dodecylbenzenesulfonate, an anionic surfactant with diverse applications. This document consolidates key data on its physicochemical properties, toxicological profile, and relevant biological pathways, offering a valuable resource for professionals in research and development.

Core Chemical and Physical Data

This compound, also known as ammonium dodecylbenzenesulfonate, is a synthetic surfactant widely used in cosmetic and industrial applications for its cleansing and foaming properties.[1] It belongs to the class of organic compounds known as benzenesulfonic acids and their derivatives.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1331-61-9 | [3][4] |

| Molecular Formula | C18H33NO3S | [3][4][5][6] |

| Molecular Weight | 343.53 g/mol | [3][5][6] |

| IUPAC Name | This compound | [5] |

| Physical Form | Liquid or Oil | [4][5] |

| Boiling Point | 510.90 °C (estimated) | [3] |

| Flash Point | 262.80 °C (estimated) | [3] |

| Water Solubility | 0.6221 mg/L at 25 °C (estimated) | [3] |

Toxicological Profile and Safety Data

The toxicological profile of dodecylbenzene sulfonate salts indicates a potential for skin and eye irritation, with the severity being dependent on the concentration and pH of the formulation.[7][8]

Table 2: Summary of Toxicological Data

| Endpoint | Result | Source |

| Acute Oral Toxicity | Harmful if swallowed (GHS Category 4) | [5] |

| Skin Irritation | Causes skin irritation (GHS Category 2) | [5] |

| Eye Irritation | Causes serious eye damage/irritation (GHS Category 1/2A) | [5] |

| Skin Sensitization | Not found to be a skin sensitizer in animal or clinical tests. | [8] |

Signaling Pathway Interactions: NF-κB and MAPK Pathways

While direct studies on the signaling pathways affected by this compound are limited, research on the closely related sodium dodecylbenzene sulfonate (SDBS) provides valuable insights. A recent study has shown that SDBS can alleviate atopic dermatitis-like inflammatory responses by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in a STAT3-dependent manner.[3][9] This suggests a potential anti-inflammatory role for this class of compounds.

The proposed mechanism involves the inhibition of key pro-inflammatory cytokines, which are typically upregulated in inflammatory skin conditions. The study indicated that SDBS treatment led to a reduction in the expression of these cytokines both in vivo and in vitro.[3][9]

Caption: Putative inhibitory effect on the NF-κB and MAPK signaling pathways.

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of the toxicological properties of chemical compounds. The following sections detail the methodologies for key experiments based on internationally recognized guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test method is used to predict the skin irritation potential of a substance by assessing its cytotoxicity on a reconstructed human epidermis model.

Methodology:

-

Tissue Preparation: Reconstructed human epidermis (RhE) tissues (e.g., EpiDerm™, EpiSkin™) are pre-incubated in maintenance medium.[10][11]

-

Test Substance Application: A defined amount of this compound (liquid or solid) is applied topically to the surface of the RhE tissue.[5]

-

Exposure and Post-Incubation: The tissues are exposed to the test substance for a specific duration (e.g., 60 minutes), followed by a post-incubation period (e.g., 42 hours) in fresh medium after rinsing.[12][13]

-

Viability Assessment: Cell viability is determined using the MTT assay. Tissues are incubated with MTT solution, which is converted to a blue formazan salt by mitochondrial dehydrogenases in viable cells.[5]

-

Data Analysis: The formazan is extracted, and the optical density is measured. The percentage of viable cells in the treated tissues is calculated relative to negative controls. A substance is classified as an irritant if the tissue viability is reduced below a certain threshold (typically ≤ 50%).[5][14]

Caption: Workflow for the In Vitro Skin Irritation Test (OECD 439).

Acute Eye Irritation/Corrosion Test (OECD 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used for this test.[4][6][15]

-

Test Substance Instillation: A single dose of this compound is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[4][15][16]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[4][6]

-

Scoring of Ocular Lesions: Irritation is scored based on the cornea (opacity), iris, and conjunctiva (redness and swelling).[16]

-

Classification: The substance is classified based on the severity and reversibility of the observed ocular lesions.[16]

Aquatic Toxicity Test: Acute Immobilization Test with Daphnia magna (OECD 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates.

Methodology:

-

Test Organism: Young Daphnia magna (less than 24 hours old) are used.

-

Test Solutions: A series of concentrations of this compound are prepared in a suitable dilution water. A control group with only dilution water is also included.

-

Exposure: Daphnia are exposed to the test solutions for a period of 48 hours.[17][18]

-

Observation: The number of immobilized Daphnia is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim.[18]

-

Data Analysis: The concentration that causes immobilization in 50% of the Daphnia (EC50) is calculated.[1]

References

- 1. ecetoc.org [ecetoc.org]

- 2. researchgate.net [researchgate.net]

- 3. thepsci.eu [thepsci.eu]

- 4. oecd.org [oecd.org]

- 5. senzagen.com [senzagen.com]

- 6. libcatalog.usc.edu [libcatalog.usc.edu]

- 7. oecd.org [oecd.org]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. The anionic surfactant Sodium Dodecyl Benzene Sulfonate alleviates inflammatory responses in atopic dermatitis via NFκB/MAPK pathways in a STAT3-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]

- 12. A catch-up validation study on reconstructed human epidermis (SkinEthic RHE) for full replacement of the Draize skin irritation test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Reconstructed Human Epidermis Model Test | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. nucro-technics.com [nucro-technics.com]

- 17. Acute toxicity of three alkylbenzene sulfonates to freshwater crustaceans (Daphnia magna) - Open Government Portal [open.canada.ca]

- 18. downloads.regulations.gov [downloads.regulations.gov]

properties of dodecylbenzenesulfonic acid ammonium salt

An In-depth Technical Guide on Dodecylbenzenesulfonic Acid Ammonium Salt

Introduction

Dodecylbenzenesulfonic acid (DBSA) ammonium salt, also known as ammonium dodecylbenzenesulfonate, is an anionic surfactant widely utilized across various industries.[1][2] It belongs to the linear alkylbenzene sulfonate (LAS) family of compounds, which are characterized by a hydrophilic sulfonate head and a hydrophobic dodecylbenzene tail.[3] This amphiphilic nature allows it to reduce the surface tension between liquids or between a liquid and a solid, making it an effective cleansing agent, emulsifier, and foaming agent.[2][4]

This technical guide provides a comprehensive overview of the core properties, experimental protocols, and functional mechanisms of dodecylbenzenesulfonic acid ammonium salt, tailored for researchers, scientists, and professionals in drug development and chemical industries.

Physicochemical Properties

Dodecylbenzenesulfonic acid ammonium salt is typically a white to off-white powder or liquid.[2][5] Its properties are largely defined by its molecular structure, which consists of a long, hydrophobic alkyl chain attached to a sulfonated aromatic ring, with an ammonium counter-ion.[2][3] The following table summarizes its key physicochemical properties based on available data.

| Property | Value | Source(s) |

| CAS Number | 1331-61-9 | [2][5][6] |

| Molecular Formula | C₁₈H₃₃NO₃S | [2][5] |

| Molecular Weight | 343.53 g/mol | [5][6] |

| Appearance | White to off-white powder or solid; Liquid | [2][5] |

| Boiling Point | 502.9 °C to 510.9 °C at 760 mmHg (estimated) | [6] |

| Flash Point | ~257.9 °C to 262.8 °C (estimated) | [6] |

| Water Solubility | ~50% at room temperature; 0.6221 mg/L at 25°C (estimated) | [2][6] |

| Solubility in Organics | 10% to 40% in acetone, ethanol, and methanol | [2] |

| Vapor Pressure | 6.21E-11 mmHg at 25°C | |

| LogP (Octanol/Water) | 6.80140 |

Core Applications

The primary function of dodecylbenzenesulfonic acid ammonium salt is as a surfactant. This property is leveraged in numerous applications:

-

Detergents and Cleansers: It is a key ingredient in various cleaning products due to its ability to act as a cleansing, foaming, and wetting agent.[1][2][4]

-

Cosmetics: In the cosmetics industry, it is used in shampoos, shower gels, and soaps to wash away fat and soil particles.[4][5] It is considered safe for use in cosmetics when formulated to be non-irritating.[5]

-

Industrial Processes: It serves as an emulsifier in food packaging and as a dispersant.[1] It can also be used in the preparation of sanitizers for industrial use.[2][7]

-

Agrochemicals: It is used as an emulsifier in pesticide formulations.[2]

-

Chemical Synthesis: The parent acid, DBSA, is used as a raw material to produce various salts, including the ammonium salt, and as a curing catalyst for amino baking paints.[8]

Experimental Protocols

Synthesis of Dodecylbenzenesulfonic Acid Ammonium Salt

The production of the ammonium salt is a two-step process: first, the sulfonation of dodecylbenzene to produce dodecylbenzenesulfonic acid (DBSA), followed by neutralization with an ammonium source.

Step 1: Synthesis of Dodecylbenzenesulfonic Acid (DBSA)

The synthesis of DBSA typically involves the electrophilic aromatic substitution reaction of dodecylbenzene with a sulfonating agent.[3][9] Common sulfonating agents include sulfur trioxide (SO₃), oleum (fuming sulfuric acid), or chlorosulfonic acid.[3][9][10]

Methodology using Sulfur Trioxide (Microreactor Method): [8]

-

Preparation of Reactants: Prepare a solution of dodecylbenzene in a suitable solvent like 1,2-dichloroethane. Prepare a separate solution of the sulfonating agent, sulfur trioxide.

-

Sulfonation Reaction: The two solutions are rapidly mixed in a microporous dispersion reactor. The product mixture is then recycled with fresh dodecylbenzene back into the microreactor for further reaction. This technique minimizes the formation of by-products by preventing high local concentrations of sulfur trioxide.

-

Aging: After the addition of sulfur trioxide is complete, the reaction mixture is aged for 30-50 minutes to ensure the completion of the reaction.

-

Solvent Recovery: The solvent (1,2-dichloroethane) is removed via rotary evaporation to yield the final dodecylbenzenesulfonic acid product.

Step 2: Neutralization to Form Ammonium Salt

-

Dissolution: The synthesized DBSA is dissolved in an appropriate solvent, such as water or ethanol.

-

Neutralization: A stoichiometric amount of an ammonium source, typically ammonium hydroxide (NH₄OH) solution, is slowly added to the DBSA solution under constant stirring.

-

Monitoring: The pH of the mixture is monitored throughout the addition. The reaction is complete when the pH reaches neutral (approximately 7.0).

-

Isolation: The solvent is removed through evaporation or distillation to yield the final dodecylbenzenesulfonic acid ammonium salt.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a common and effective method for the separation and quantification of linear alkylbenzene sulfonates.[11][12]

-

Sample Preparation: Prepare a standard solution of dodecylbenzenesulfonic acid ammonium salt of known concentration in the mobile phase. Dissolve the sample to be analyzed in the mobile phase.

-

Chromatographic System:

-

Column: A reverse-phase C8 or C18 column is typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with sodium perchlorate or phosphoric acid). For Mass Spectrometry (MS) detection, formic acid can be used instead of phosphoric acid.

-

Detector: UV detector or a fluorescence detector.

-

-

Analysis:

-

Inject a known volume of the standard solution into the HPLC system to obtain a calibration curve.

-

Inject the sample solution.

-

The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

-

Mechanism of Action as a Surfactant

The efficacy of dodecylbenzenesulfonic acid ammonium salt as a surfactant stems directly from its amphiphilic molecular structure.

-

Hydrophobic Tail: The long dodecylbenzene chain is nonpolar and lipophilic (oil-loving). It readily interacts with nonpolar substances like oils, greases, and dirt.

-

Hydrophilic Head: The sulfonate group (-SO₃⁻) complexed with the ammonium ion (NH₄⁺) is polar and hydrophilic (water-loving). It readily interacts with polar water molecules.

When introduced into a mixture of oil and water, the surfactant molecules arrange themselves at the oil-water interface. The hydrophobic tails penetrate the oil droplets, while the hydrophilic heads remain in the water phase. This arrangement, known as a micelle, effectively breaks down large oil masses into smaller, stabilized droplets that can be dispersed in water and washed away. This process is fundamental to its role in cleaning, emulsification, and foaming.[3][4]

Safety and Toxicology

Dodecylbenzenesulfonic acid (the parent acid) is classified as corrosive and can cause severe skin burns and eye damage.[13][14] It is also harmful if swallowed and may cause respiratory irritation.[13][14][15]

-

Handling Precautions: Safe handling requires the use of personal protective equipment, including gloves, protective clothing, and eye/face protection.[13] Work should be conducted in a well-ventilated area.[13]

-

Storage: It should be stored in a tightly closed container in a cool, dry, well-ventilated area, separated from bases and oxidants.[16] Carbon steel and aluminum containers should be avoided.[14][16]

-

Environmental Profile: The compound is considered readily biodegradable.[17] However, the sodium salt is listed as toxic to aquatic life.[15] Therefore, release into the environment should be avoided.[15]

In cosmetic formulations, salts of alkylbenzene sulfonates, including the ammonium salt, are deemed safe for use when formulated to be non-irritating.[5]

Conclusion

Dodecylbenzenesulfonic acid ammonium salt is a highly versatile and effective anionic surfactant with a well-established profile of properties and applications. Its synthesis is straightforward, and robust analytical methods exist for its quantification. The fundamental relationship between its amphiphilic structure and its surfactant function makes it a critical component in the formulation of cleaning, cosmetic, and industrial products. Adherence to proper safety and handling protocols is essential due to the corrosive nature of its parent acid.

References

- 1. nama-group.com [nama-group.com]

- 2. CAS 1331-61-9: Ammonium dodecylbenzenesulfonate [cymitquimica.com]

- 3. Dodecylbenzenesulfonic Acid: Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 4. AMMONIUM DODECYLBENZENESULFONATE – Ingredient - COSMILE Europe [cosmileeurope.eu]

- 5. Ammonium Dodecylbenzenesulfonate | C18H33NO3S | CID 21881409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ammonium dodecylbenzenesulfonate, 1331-61-9 [thegoodscentscompany.com]

- 7. ammonium dodecylbenzenesulphonate | 1331-61-9 [chemicalbook.com]

- 8. CN109912462B - Method for synthesizing dodecylbenzene sulfonic acid in circulating microreactor - Google Patents [patents.google.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Separation of Benzenesulfonic acid, dodecyl-, ammonium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. scielo.br [scielo.br]

- 13. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]

- 14. echemi.com [echemi.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

An In-depth Technical Guide to Azanium;2-dodecylbenzenesulfonate: Classification, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of azanium;2-dodecylbenzenesulfonate, an anionic surfactant with significant applications across various scientific and industrial domains. This document details its classification, physicochemical properties, synthesis, and critically, its role in pharmaceutical formulations as a penetration enhancer. Detailed experimental protocols for its characterization are also provided to support research and development activities.

Surfactant Classification

This compound, also known as ammonium dodecylbenzenesulfonate, belongs to the anionic class of surfactants. Its molecular structure consists of a long, hydrophobic alkylbenzene tail and a negatively charged sulfonate head group, with an ammonium cation (azanium) as the counterion. This amphiphilic nature enables it to reduce surface and interfacial tension.

Caption: Hierarchical classification of this compound.

Physicochemical and Performance Properties

The efficacy of a surfactant is defined by several key quantitative parameters. While specific experimental data for the ammonium salt is sparse in publicly available literature, the properties of its close analog, sodium dodecylbenzenesulfonate (SDBS), provide a reliable benchmark.

| Property | Value | Notes / Conditions |

| IUPAC Name | This compound | - |

| CAS Number | 1331-61-9 | - |

| Molecular Formula | C₁₈H₃₃NO₃S | - |

| Molecular Weight | 343.5 g/mol | Computed value.[1][2][3] |

| Physical Form | Liquid / Oil | Experimental property.[1][4] |

| Critical Micelle Conc. (CMC) | ~1.2 mM (for SDBS) | Value for sodium salt analog at 25°C.[5] The counterion affects CMC.[6] |

| Surface Tension at CMC (γ_CMC) | ~28 mN/m (for SDBS) | Value for sodium salt analog.[7][8] |

| Hydrophilic-Lipophilic Balance (HLB) | ~10.6 (for SDBS) | Calculated for sodium salt analog. Anionic surfactants with HLB 6-11 are common.[9][10] |

| Solubility | Soluble in water | One source indicates ~50% solubility at room temperature.[3][11][12] |

Synthesis and Manufacturing

The industrial production of this compound is typically a two-step process. It begins with the sulfonation of linear alkylbenzene (LAB), followed by neutralization with an appropriate base.

-

Sulfonation: Linear dodecylbenzene is reacted with a strong sulfonating agent, most commonly sulfur trioxide (SO₃), to produce dodecylbenzenesulfonic acid (DDBSA).[8] This is a rapid, exothermic reaction requiring careful temperature control.

-

Neutralization: The resulting dodecylbenzenesulfonic acid is then neutralized with ammonium hydroxide (NH₄OH) in an aqueous solution to yield the final product, this compound.

Caption: General manufacturing workflow for this compound.

Mechanism of Action in Drug Delivery

In drug development, particularly for transdermal formulations, alkylbenzene sulfonates function as potent chemical penetration enhancers.[8][13] The primary barrier to transdermal delivery is the stratum corneum, the outermost layer of the skin, which consists of tightly packed corneocytes embedded in a highly organized lipid matrix. Anionic surfactants like this compound reversibly disrupt this barrier.

The mechanism involves:

-

Lipid Disruption: The hydrophobic tail of the surfactant molecule penetrates the intercellular lipid lamellae of the stratum corneum. This insertion disrupts the ordered packing of the lipids, increasing their fluidity and creating transient pores through which drug molecules can pass.[8][14]

-

Protein Interaction: The anionic head group can interact with keratin, the primary protein within the corneocytes. This interaction can cause protein denaturation and open up the dense protein structure, creating an additional pathway for drug permeation.[8]

Caption: Role of this compound in enhancing drug permeation.

Experimental Protocols

Accurate characterization of surfactant properties is crucial for formulation development. The following sections provide detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by observing a sharp change in a physical property of the surfactant solution as a function of concentration. The conductivity method is highly suitable for ionic surfactants.

Methodology: Conductivity Method

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 20 mM) in deionized, high-purity water.

-

Serial Dilutions: Prepare a series of at least 15-20 dilutions from the stock solution, covering a concentration range well above and below the expected CMC (e.g., from 0.1 mM to 15 mM).

-

Temperature Equilibration: Place the solutions and a calibrated conductivity meter probe in a temperature-controlled water bath (e.g., 25.0 ± 0.1 °C) and allow them to equilibrate for at least 20 minutes.

-

Conductivity Measurement: Measure the specific conductance of each solution, starting from the most dilute and progressing to the most concentrated. Rinse the probe with the next solution to be measured before taking a reading.

-

Data Analysis: Plot the specific conductance (κ) as a function of the surfactant concentration (C). The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[9][15]

Measurement of Surface Tension

A force tensiometer using the Wilhelmy plate method provides precise surface tension values.

Methodology: Wilhelmy Plate Method

-

Probe Preparation: Clean the platinum Wilhelmy plate thoroughly. Flame the plate to red-hot with a Bunsen burner to remove organic contaminants. Handle the plate only with clean forceps.

-

Instrument Setup: Hang the cleaned plate from the hook of the tensiometer's microbalance and zero the balance.[2]

-

Sample Preparation: Place the surfactant solution in a clean glass vessel on the tensiometer's sample stage. Ensure the solution is free of dust or other contaminants.

-

Measurement: Raise the sample stage until the liquid surface just touches the bottom edge of the plate. The instrument will detect the force of the liquid meniscus pulling on the plate.

-

Data Acquisition: The instrument software calculates the surface tension (γ) based on the measured force (F), the wetted perimeter of the plate (L), and the contact angle (θ, assumed to be 0 for a clean plate), using the equation: γ = F / (L * cosθ).[16][17]

-

CMC Determination: To find the surface tension at the CMC (γ_CMC), measure the surface tension for the same series of dilutions prepared for the conductivity measurement. Plot surface tension versus the logarithm of concentration. The γ_CMC is the value at which the surface tension plateaus.[6]

Assessment of Foam Stability

The cylinder shake method is a straightforward and common technique for evaluating foamability and foam stability.

Methodology: Cylinder Shake Method

-

Sample Preparation: Prepare a solution of the surfactant at a specified concentration (e.g., 1% w/v) in a 100 mL graduated cylinder, filling it to a defined mark (e.g., 40 mL).[10]

-

Foam Generation: Seal the cylinder and shake it vigorously for a set duration (e.g., 30 seconds) with a consistent motion and amplitude.[18]

-

Measure Initial Foam Volume (Foamability): Immediately after shaking, place the cylinder on a level surface and record the total volume (liquid + foam). The initial foam volume is the total volume minus the initial liquid volume.

-

Monitor Foam Decay (Foam Stability): Start a stopwatch immediately after the initial measurement. Record the foam volume at regular intervals (e.g., every minute).

-

Determine Foam Half-Life: The foam half-life is the time required for the initial foam volume to decrease by 50%. This value is a key indicator of foam stability.[11][18]

Applications and Safety

Beyond its role in drug delivery, this compound is utilized in a wide range of products.

-

Cosmetics and Personal Care: It functions as a cleansing and foaming agent in shampoos, bath products, and other cleansers.[19][20]

-

Household and Industrial Cleaners: It is a key component in laundry and dishwashing detergents.

-

Agrochemicals: It is used as a surfactant and emulsifier in pesticide formulations.[3][12]

-

Industrial Processes: It acts as a demulsifier in oil and gas extraction activities.[21]

Safety Profile: Salts of alkylbenzene sulfonates are considered safe for use in cosmetic ingredients when formulated to be non-irritating.[21] However, like most detergents, the compound can be a skin and eye irritant, particularly at high concentrations.[7][20] It is important to consult the material safety data sheet (MSDS) for specific handling and safety information.

References

- 1. justagriculture.in [justagriculture.in]

- 2. scribd.com [scribd.com]

- 3. Ammonium dodecylbenzenesulphonate | 1331-61-9 | FA180692 [biosynth.com]

- 4. ASTM D892 Standard Foam Test Procedure | Ayalytical [ayalytical.com]

- 5. onepetro.org [onepetro.org]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 7. CAS 1331-61-9: Ammonium dodecylbenzenesulfonate [cymitquimica.com]

- 8. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. static.igem.org [static.igem.org]

- 12. Ammonium dodecylbenzenesulphonate | CymitQuimica [cymitquimica.com]

- 13. fr.sancolo.com [fr.sancolo.com]

- 14. rroij.com [rroij.com]

- 15. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biolinscientific.com [biolinscientific.com]

- 17. nanoscience.com [nanoscience.com]

- 18. scribd.com [scribd.com]

- 19. AMMONIUM DODECYLBENZENESULFONATE – Ingredient - COSMILE Europe [cosmileeurope.eu]

- 20. cosmeticsinfo.org [cosmeticsinfo.org]

- 21. Ammonium Dodecylbenzenesulfonate | C18H33NO3S | CID 21881409 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Ammonium Dodecylbenzenesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ammonium dodecylbenzenesulfonate (ADBS) in various organic solvents. Due to the limited availability of precise quantitative data in public literature, this document focuses on providing established solubility ranges and a detailed experimental protocol for researchers to determine exact solubility parameters in their own laboratory settings.

Introduction to Ammonium Dodecylbenzenesulfonate

Ammonium dodecylbenzenesulfonate (CAS Number: 1331-61-9) is an anionic surfactant widely utilized in the formulation of detergents, emulsifiers, and wetting agents.[1] Its amphiphilic nature, stemming from a long hydrophobic alkyl chain and a hydrophilic sulfonate group, governs its solubility characteristics in different media.[1] While highly soluble in water, its solubility in organic solvents is a critical parameter for its application in non-aqueous formulations, such as in certain drug delivery systems, industrial cleaning agents, and specialized chemical reactions.

Solubility of Ammonium Dodecylbenzenesulfonate in Organic Solvents

Precise, publicly available quantitative data on the solubility of ammonium dodecylbenzenesulfonate in a wide range of organic solvents is limited. However, existing literature and technical data sheets provide a general indication of its solubility in common polar organic solvents.

Table 1: Qualitative and Semi-Quantitative Solubility of Ammonium Dodecylbenzenesulfonate in Select Organic Solvents

| Organic Solvent | Chemical Formula | Solubility Range (% w/w) | Temperature |

| Methanol | CH₃OH | 10 - 40%[1][2] | Room Temperature |

| Ethanol | C₂H₅OH | 10 - 40%[1][2] | Room Temperature |

| Acetone | C₃H₆O | 10 - 40%[1][2] | Room Temperature |

Note: The provided solubility range is based on available technical information and should be experimentally verified for specific applications.

Factors Influencing Solubility

The solubility of ammonium dodecylbenzenesulfonate in organic solvents is influenced by several factors:

-

Solvent Polarity: As an anionic surfactant, ADBS exhibits higher solubility in more polar organic solvents like short-chain alcohols.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. The exact temperature dependence for ADBS in various organic solvents should be determined experimentally.

-

Purity of ADBS: The presence of impurities can affect the measured solubility.

-

Presence of Water: Small amounts of water in the organic solvent can significantly impact the solubility of surfactants.

Experimental Protocol for Determining the Solubility of Ammonium Dodecylbenzenesulfonate

The following is a detailed methodology for the experimental determination of the solubility of ammonium dodecylbenzenesulfonate in an organic solvent, based on the widely accepted shake-flask method.

4.1. Materials and Equipment

-

Ammonium dodecylbenzenesulfonate (analytical grade)

-

Selected organic solvent (e.g., ethanol, methanol, acetone) (HPLC grade or equivalent)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC with a suitable detector, or potentiometric titrator)

4.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of ammonium dodecylbenzenesulfonate to a series of glass vials.

-

Accurately pipette a known volume of the organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined by preliminary experiments.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.

-

To further separate the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) pipette.

-

Filter the aliquot through a chemically compatible syringe filter to remove any remaining micro-particles.

-

Accurately dilute the filtered aliquot with the organic solvent to a concentration within the calibrated range of the analytical instrument.

-

Determine the concentration of ammonium dodecylbenzenesulfonate in the diluted sample using a pre-calibrated analytical method. Titration with a standardized cationic reagent is a common method for quantifying anionic surfactants.[3][4][5]

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in grams per 100 mL of solvent using the following formula:

S ( g/100 mL) = (C × DF × V) / 1000

where:

-

C = Concentration of the diluted sample (mg/L)

-

DF = Dilution factor

-

V = Initial volume of the aliquot (mL)

-

-

4.3. Data Presentation

All quantitative data should be summarized in a clearly structured table for easy comparison, as demonstrated in Table 1. The experiment should be repeated at different temperatures to understand the temperature dependence of solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of ammonium dodecylbenzenesulfonate in an organic solvent.

References

Navigating the Safety Landscape of Ammonium Dodecylbenzenesulfonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ammonium dodecylbenzenesulfonate, a prominent member of the linear alkylbenzene sulfonate (LAS) family of anionic surfactants, is a versatile compound utilized in a range of industrial and research applications. A thorough understanding of its safety profile and proper handling procedures is paramount for ensuring personnel safety and environmental protection. This technical guide provides a comprehensive overview of the safety and handling of ammonium dodecylbenzenesulfonate, incorporating toxicological data, detailed experimental protocols, and visual representations of key biological interactions.

Toxicological Profile

The toxicological data for ammonium dodecylbenzenesulfonate and its close surrogate, sodium dodecylbenzenesulfonate, are summarized below. It is important to note that while data for the sodium salt is often used for hazard assessment, slight differences in properties may exist.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| Oral LD50 | Rat | Oral | 502 mg/kg (calculated for LAS mixtures C10-C14) | [1] |

| Rat | Oral | 438 mg/kg (Sodium dodecylbenzenesulfonate) | [2][3][4] | |

| Rat | Oral | 1080-1980 mg/kg (Sodium dodecylbenzenesulfonate) | [5] | |

| Dermal LD50 | Rat | Dermal | >2000 mg/kg (dodecylbenzenesulfonic acid) | [6] |

| Inhalation LC50 | Rat | Inhalation | 0.26 - 31 mg/L (4h, aerosol, Sodium dodecylbenzenesulfonate) | |

| Rat | Inhalation | 310 mg/m³ (4h, Sodium dodecylbenzenesulfonate) | [3][7] |

Irritation Potential

| Endpoint | Species | Results | Reference |

| Skin Irritation | Rabbit | Category 2: Causes skin irritation. A 1% aqueous solution of LAS applied for 24 hours induced moderate irritation. | [1] |

| Eye Irritation | Rabbit | Category 2A: Causes serious eye irritation. A 5% solution produced severe congestion and edema. | [1] |

Experimental Protocols

The following sections detail the methodologies for key toxicological assessments, based on internationally recognized OECD guidelines.

Acute Dermal Irritation/Corrosion (OECD 404)

The potential for ammonium dodecylbenzenesulfonate to cause skin irritation is typically assessed using the OECD 404 guideline.[8][9][10][11][12]

Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal, usually an albino rabbit.[8] The untreated skin of the animal serves as a control. The degree of irritation is evaluated at specific intervals.[12]

Procedure:

-

Animal Selection: Healthy, young adult albino rabbits are used.[8]

-

Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk.[11]

-

Application: A dose of 0.5 g of the solid substance (moistened with a small amount of water) is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.[8][11]

-

Exposure: The exposure period is 4 hours.[8]

-

Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal.[11] If effects persist, observations can be extended up to 14 days to assess reversibility.[9][12]

-

Scoring: The severity of the skin reactions is graded numerically to determine the irritation potential.

Acute Eye Irritation/Corrosion (OECD 405)

The potential for serious eye damage is evaluated according to the OECD 405 guideline.[13][14][15][16][17]

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal, typically an albino rabbit. The other eye remains untreated and serves as a control.[13][14][17]

Procedure:

-

Animal Selection: Healthy, young adult albino rabbits with no pre-existing eye irritation or defects are used.[15][17]

-

Application: A dose of 0.1 g of the solid substance is instilled into the conjunctival sac of one eye after gently pulling the lower eyelid away from the eyeball.[16] The eyelids are then held together for approximately one second.[16][17]

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[14]

-

Scoring: The severity of the ocular lesions is scored using a standardized system to classify the irritancy of the substance.

Fish, Acute Toxicity Test (OECD 203)

The acute toxicity of ammonium dodecylbenzenesulfonate to fish is determined using the OECD 203 guideline.[18][19][20][21]

Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours. The mortality is recorded at specified intervals to determine the concentration that is lethal to 50% of the test fish (LC50).[18][19][21]

Procedure:

-

Test Species: A standard fish species, such as the Zebra-fish (Danio rerio) or Rainbow trout (Oncorhynchus mykiss), is used.[20][21]

-

Test Concentrations: At least five concentrations of the test substance, arranged in a geometric series, are used.[19][20] A control group is also maintained.

-

Exposure: At least seven fish are used for each test concentration and the control.[19] The fish are exposed for a period of 96 hours.[18][19][20][21]

-

Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.[18][19][20]

-

Data Analysis: The LC50 value and its confidence limits are calculated at the end of the 96-hour exposure period.

Mechanism of Skin Irritation

The primary mechanism of skin irritation by surfactants like ammonium dodecylbenzenesulfonate involves the disruption of the stratum corneum, the outermost layer of the skin. This process is initiated by the interaction of surfactant molecules with both the lipids and proteins of the stratum corneum.

Mechanism of surfactant-induced skin irritation.

Safe Handling and Storage

Adherence to proper handling and storage procedures is crucial to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. The following are general recommendations:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[22]

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves.[22]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[22]

Handling Procedures

-

Handle in a well-ventilated area.

-

Avoid contact with skin and eyes.

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools.

-

Wash hands thoroughly after handling.[22]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water. Seek medical attention if irritation persists.[2][7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[7][22]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7]

Accidental Release Measures

In the event of a spill or release, the following procedures should be followed:

-

Evacuate Personnel: Keep unnecessary personnel away from the spill area.

-

Ensure Ventilation: Provide adequate ventilation.

-

Contain Spill: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

-

Clean-up: For solid spills, sweep up and shovel into suitable containers for disposal. Avoid creating dust. For liquid spills, absorb with an inert material and place in a suitable container for disposal.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. Waste material should be disposed of at an approved waste disposal plant.

Environmental Fate

Ammonium dodecylbenzenesulfonate is a linear alkylbenzene sulfonate, a class of surfactants that are known to be readily biodegradable.[23] They are not expected to persist in the environment.[24] While they can be toxic to aquatic organisms, their rapid degradation mitigates long-term environmental risk.[23]

Aquatic Toxicity

| Endpoint | Species | Value | Reference |

| LC50 (96h) | Fish (Salmo gairdneri) | 3.20 - 5.60 mg/L (Sodium dodecylbenzenesulfonate) | [25] |

| LC50 (4d) | Various aquatic species | 1.5 to >3.0 mg/L (C12 LAS) | [26][27] |

| EC20 (32d) | Fathead minnow (survival) | ~1.0 mg/L (C12 LAS) | [26] |

This guide provides a foundational understanding of the safety and handling of ammonium dodecylbenzenesulfonate. It is essential for all personnel handling this chemical to be thoroughly familiar with the information presented here and in the specific Safety Data Sheet (SDS) provided by the supplier. Always prioritize a culture of safety through proper training, risk assessment, and adherence to established protocols.

References

- 1. chemreg.net [chemreg.net]

- 2. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. cleaninginstitute.org [cleaninginstitute.org]

- 6. valudor.com [valudor.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. oecd.org [oecd.org]

- 9. nucro-technics.com [nucro-technics.com]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 12. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]

- 13. nucro-technics.com [nucro-technics.com]

- 14. oecd.org [oecd.org]

- 15. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. biotecnologiebt.it [biotecnologiebt.it]

- 19. oecd.org [oecd.org]

- 20. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 21. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 22. echemi.com [echemi.com]

- 23. chemical.kao.com [chemical.kao.com]

- 24. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 25. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 26. Bioconcentration and toxicity of dodecylbenzene sulfonate (C12LAS) to aquatic organisms exposed in experimental streams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Emulsion Polymerization Using Ammonium Dodecylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of ammonium dodecylbenzenesulfonate as a surfactant in emulsion polymerization. This information is intended to guide researchers in the synthesis of polymer nanoparticles for various applications, including drug delivery.

Introduction to Ammonium Dodecylbenzenesulfonate in Emulsion Polymerization

Ammonium dodecylbenzenesulfonate is an anionic surfactant that plays a crucial role in emulsion polymerization, a widely used technique for producing polymer nanoparticles.[1][2] Like other surfactants, its primary functions are to reduce the interfacial tension between the water-insoluble monomer and the aqueous phase, facilitate the formation of monomer droplets, and stabilize the resulting polymer particles to prevent coagulation.[3][4]

The structure of ammonium dodecylbenzenesulfonate consists of a hydrophobic dodecylbenzene tail and a hydrophilic sulfonate head group, with an ammonium counter-ion. This amphipathic nature allows it to form micelles in the aqueous phase above a certain concentration known as the critical micelle concentration (CMC). These micelles act as the primary loci for particle nucleation and polymerization.[3]

The choice of surfactant and its concentration significantly influences key properties of the final polymer latex, including particle size, particle size distribution, molecular weight, and overall stability.[4][5] While sodium dodecylbenzenesulfonate (SDS) is a commonly used surfactant, the ammonium salt can offer specific advantages in certain formulations, potentially influencing the ionic strength and pH of the polymerization medium.

Experimental Protocols

The following protocols provide a generalized methodology for the emulsion polymerization of common monomers like styrene and methyl methacrylate (MMA) using ammonium dodecylbenzenesulfonate. These can be adapted for other hydrophobic monomers.

Materials and Equipment

-

Monomer: Styrene or Methyl Methacrylate (MMA), inhibitor removed

-

Surfactant: Ammonium dodecylbenzenesulfonate

-

Initiator: Potassium persulfate (KPS) or Ammonium persulfate (APS)[6]

-

Continuous Phase: Deionized water

-

Buffer (optional): Sodium bicarbonate[6]

-

Reactor: Jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature controller

-

Other: Magnetic stirrer/hot plate, beakers, graduated cylinders, syringes

General Protocol for Batch Emulsion Polymerization

This protocol is adapted from established methods for emulsion polymerization using anionic surfactants.[7][8]

-

Preparation of Aqueous Phase: In the reactor, dissolve the desired amount of ammonium dodecylbenzenesulfonate and buffer (if used) in deionized water.

-

Purging: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, which can inhibit the polymerization reaction. Maintain a gentle nitrogen blanket throughout the process.

-

Monomer Addition: Add the inhibitor-free monomer to the reactor while stirring to form an emulsion.

-

Heating: Heat the reactor to the desired polymerization temperature (typically 50-80 °C) while maintaining stirring.[4]

-

Initiation: Dissolve the initiator (KPS or APS) in a small amount of deionized water and add it to the reactor to start the polymerization.

-

Polymerization: Allow the reaction to proceed for the desired time (typically 2-8 hours). The reaction mixture will turn from a translucent emulsion to an opaque, milky-white latex.[7]

-

Cooling and Characterization: Cool the reactor to room temperature. The resulting polymer latex can then be characterized for properties such as particle size, molecular weight, and monomer conversion.

Protocol for Drug Encapsulation

This protocol describes a general method for encapsulating a hydrophobic drug, such as curcumin, into polystyrene nanoparticles during their formation.[3][9]

-

Drug-Monomer Solution: Dissolve the desired amount of the hydrophobic drug and the polymer (e.g., polystyrene) in a suitable organic solvent (e.g., dichloromethane).[9]

-

Emulsification: Add the drug-monomer solution dropwise to an aqueous solution containing ammonium dodecylbenzenesulfonate while stirring vigorously to form an oil-in-water emulsion.

-

Solvent Evaporation: Continue stirring the emulsion, typically overnight, to allow for the complete evaporation of the organic solvent.

-

Purification: The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove any unloaded drug and excess surfactant.[6]

Data Presentation

The following tables summarize the expected influence of key reaction parameters on the final polymer properties when using an anionic surfactant like ammonium dodecylbenzenesulfonate. The specific values can vary depending on the monomer and other reaction conditions.

Table 1: Effect of Ammonium Dodecylbenzenesulfonate Concentration on Polystyrene Nanoparticle Size

| Surfactant Concentration (% w/w based on monomer) | Average Particle Diameter (nm) | Reference |

| Low | Larger | [10] |

| High | Smaller | [10] |

Note: Increasing the surfactant concentration generally leads to the formation of a larger number of micelles, resulting in a greater number of smaller polymer particles.[10]

Table 2: Effect of Initiator Concentration on Polystyrene Properties

| Initiator Concentration (mol/L) | Average Particle Diameter (nm) | Molecular Weight ( g/mol ) | Monomer Conversion (%) | Reference |

| Low | Larger | Higher | Lower | [6] |

| High | Smaller | Lower | Higher | [6] |

Note: A higher initiator concentration leads to a higher rate of radical generation, resulting in more polymer chains and consequently, smaller particles and lower molecular weight.[6]

Table 3: Typical Properties of Polystyrene Nanoparticles from Emulsion Polymerization

| Property | Typical Value Range | Reference |

| Particle Size (diameter) | 50 - 200 nm | [11] |

| Molecular Weight (Mw) | 10^5 - 10^7 g/mol | [12] |

| Monomer Conversion | > 90% | [13] |

Visualizations

Emulsion Polymerization Workflow

Caption: Workflow for batch emulsion polymerization.

Mechanism of Emulsion Polymerization

References

- 1. Exploring effects of polymeric stabiliser molecular weight and concentration on emulsion production via stirred cell membrane emulsification - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. discover.univarsolutions.com [discover.univarsolutions.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Progress in process parameters and mechanism research of polymer emulsion preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pcimag.com [pcimag.com]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. researchgate.net [researchgate.net]

- 8. General method for emulsion polymerization to yield functional terpolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Encapsulation of Curcumin in Polystyrene-Based Nanoparticles—Drug Loading Capacity and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemrj.org [chemrj.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols for Ammonium Dodecylbenzenesulfonate as a Cleansing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium dodecylbenzenesulfonate is an anionic surfactant widely utilized for its detergent and emulsifying properties.[1][2] Its amphiphilic nature, possessing both a hydrophobic dodecylbenzene tail and a hydrophilic sulfonate head group, allows it to effectively reduce surface tension and remove a variety of contaminants.[1] This document provides detailed application notes and protocols for the use of ammonium dodecylbenzenesulfonate as a cleansing agent in research, laboratory, and drug development settings. It is a versatile cleansing agent used in various applications, from sanitizers to components in cosmetic and cleaning products.[1][3][4]

Physicochemical Properties and Data

Ammonium dodecylbenzenesulfonate is a synthetic compound typically available as a liquid.[5][6] A comprehensive understanding of its physicochemical properties is crucial for its effective application as a cleansing agent.

| Property | Value | References |

| Chemical Formula | C₁₈H₃₃NO₃S | [4][5] |

| Molecular Weight | 343.5 g/mol | [5] |

| Appearance | Liquid | [5] |

| Solubility | Soluble in water | [1][6] |

| Primary Hazards | Corrosive, Irritant | [5] |

Experimental Protocols

General Laboratory Glassware and Equipment Cleaning

This protocol outlines the use of ammonium dodecylbenzenesulfonate for routine cleaning of laboratory glassware and equipment.

Materials:

-

Ammonium dodecylbenzenesulfonate solution (0.1-1.0% w/v in deionized water)

-

Contaminated glassware/equipment

-

Brushes or sponges

-

Deionized water

-

Appropriate personal protective equipment (PPE): safety goggles, gloves, lab coat

Protocol:

-

Preparation of Cleaning Solution: Prepare a 0.1% to 1.0% (w/v) solution of ammonium dodecylbenzenesulfonate in deionized water. The optimal concentration may vary depending on the nature and extent of contamination.

-

Pre-rinse: Rinse the contaminated items with tap water to remove loose debris.

-